molecular formula C16H24N2O2 B4751309 3-(propionylamino)-N,N-dipropylbenzamide

3-(propionylamino)-N,N-dipropylbenzamide

Cat. No. B4751309
M. Wt: 276.37 g/mol
InChI Key: SHLTYXVEOQHVSM-UHFFFAOYSA-N
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Description

3-(propionylamino)-N,N-dipropylbenzamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPA is a small molecule that belongs to the class of benzamide derivatives and is widely used in the field of pharmacology and neuroscience.

Mechanism of Action

The mechanism of action of 3-(propionylamino)-N,N-dipropylbenzamide is not fully understood, but it is believed to involve the modulation of GABA-A receptors. GABA-A receptors are ionotropic receptors that are widely distributed in the brain and are involved in the regulation of neuronal excitability. 3-(propionylamino)-N,N-dipropylbenzamide has been shown to enhance GABAergic neurotransmission by increasing the binding of GABA to its receptors. This results in the inhibition of neuronal activity, which contributes to the anxiolytic and anticonvulsant effects of 3-(propionylamino)-N,N-dipropylbenzamide.
Biochemical and Physiological Effects
3-(propionylamino)-N,N-dipropylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which contributes to its anxiolytic and anticonvulsant effects. 3-(propionylamino)-N,N-dipropylbenzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. Furthermore, 3-(propionylamino)-N,N-dipropylbenzamide has been shown to increase the levels of dopamine and serotonin, which are neurotransmitters that are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

3-(propionylamino)-N,N-dipropylbenzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, and it has well-defined pharmacological activities. 3-(propionylamino)-N,N-dipropylbenzamide is also stable and can be stored for long periods without degradation. However, there are some limitations to the use of 3-(propionylamino)-N,N-dipropylbenzamide in lab experiments. One limitation is that it has a relatively low potency, which means that high concentrations are required to achieve pharmacological effects. Another limitation is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-(propionylamino)-N,N-dipropylbenzamide. One direction is to investigate the potential use of 3-(propionylamino)-N,N-dipropylbenzamide in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to study the role of 3-(propionylamino)-N,N-dipropylbenzamide in the modulation of GABA-A receptors and its potential as a therapeutic target for anxiety and depression. Furthermore, the development of more potent analogs of 3-(propionylamino)-N,N-dipropylbenzamide could improve its pharmacological efficacy and reduce the required concentration for in vivo experiments.

Scientific Research Applications

3-(propionylamino)-N,N-dipropylbenzamide has been widely used in scientific research due to its various pharmacological activities. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant effects. 3-(propionylamino)-N,N-dipropylbenzamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Furthermore, 3-(propionylamino)-N,N-dipropylbenzamide has been used to investigate the role of GABA-A receptors in the modulation of anxiety and depression.

properties

IUPAC Name

3-(propanoylamino)-N,N-dipropylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-4-10-18(11-5-2)16(20)13-8-7-9-14(12-13)17-15(19)6-3/h7-9,12H,4-6,10-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLTYXVEOQHVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=CC=C1)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(propanoylamino)-N,N-dipropylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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